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FP-Biotin (Mixture of Diastereomers)

Cat. No.: B12358810
M. Wt: 592.7 g/mol
InChI Key: ZIFSFLGSUTZFCP-ZQCNBMBSSA-N
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Description

Contextualizing FP-Biotin within Activity-Based Protein Profiling (ABPP) Paradigms

Activity-based protein profiling (ABPP) is a functional proteomic technology that utilizes chemical probes to assess the activity of entire enzyme families in their native biological environment. wikipedia.org A major advantage of ABPP is its capacity to monitor the functional state of an enzyme's active site, offering a direct measure of activity rather than relying on the abundance of mRNA or protein. nih.govwikipedia.org This is particularly valuable for enzyme classes that are often regulated by endogenous inhibitors or exist as inactive zymogens. wikipedia.org

The fundamental component of ABPP is the chemical probe, which typically comprises two key elements: a reactive group (also known as a "warhead") and a reporter tag. wikipedia.orgnih.gov The reactive group is an electrophile that covalently binds to a nucleophilic residue within the active site of a target enzyme, but only when the enzyme is in its active conformation. wikipedia.org The reporter tag can be a fluorophore for visualization or an affinity handle, like biotin (B1667282), for enrichment. wikipedia.orgnih.gov

FP-Biotin is a quintessential probe within the ABPP framework, designed to target the large and functionally diverse serine hydrolase (SH) enzyme family. nih.govnih.gov

Reactive Group : The fluorophosphonate (FP) moiety acts as the warhead, which irreversibly acylates the catalytic serine residue present in the active site of serine hydrolases. wikipedia.orgnih.govpsu.edu

Reporter Tag : The biotin molecule serves as the reporter tag. nih.gov This tag's high-affinity interaction with avidin (B1170675) or streptavidin allows for the selective enrichment of FP-Biotin-labeled proteins from complex proteomes, such as cell or tissue lysates. nih.govnih.gov

By treating a proteome with FP-Biotin, active serine hydrolases become covalently tagged. nih.gov These tagged enzymes can then be isolated using avidin affinity chromatography and subsequently identified and quantified through mass spectrometry-based techniques, in a method often referred to as ABPP-MudPIT (Multidimensional Protein Identification Technology). nih.gov This approach enables the rapid and sensitive detection of numerous serine hydrolases, including those with tissue-specific expression patterns, and allows researchers to profile dynamics in both enzyme function and expression. nih.gov

Historical Development and Evolution of Fluorophosphonate Probes

The development of fluorophosphonate (FP) probes for chemical biology applications is rooted in the study of organophosphorus compounds as enzyme inhibitors. nih.gov The genesis of these probes can be traced back to molecules like diisopropyl fluorophosphonate (DFP), a well-known covalent inhibitor of serine hydrolases. nih.gov

The evolution from simple inhibitors to sophisticated chemical probes for ABPP was a significant advancement, pioneered by researchers such as Cravatt and his colleagues. researchgate.net The core innovation was the concept of appending functional "handles" or tags to the FP warhead via linking chains. nih.gov This modification transformed the inhibitors into versatile tools for interrogating protein function.

The evolution of these probes involved several key developments:

Addition of Reporter Tags : To enable visualization and enrichment, various tags were incorporated. These included fluorophores like rhodamine for direct in-gel fluorescence scanning and affinity tags like biotin. wikipedia.orgnih.govnih.gov

Broad-Spectrum Profiling : The goal was to create probes that could react broadly with an entire class of enzymes, allowing for a comprehensive profile of their activity in a single experiment. nih.govnih.gov FP-based probes have been successfully developed to target over 100 human and murine metabolic serine hydrolases. biorxiv.org

Structural Optimization : Further refinements included modifying the linker connecting the FP warhead and the reporter tag. For instance, polyethylene (B3416737) glycol (PEG) linkers have been used to create probes like FP–PEG–biotin, with the aim of improving the efficiency of the probe's synthesis. nih.gov

This developmental trajectory has established FP-based probes as state-of-the-art reagents for the activity-based profiling of serine hydrolases in a wide array of biological systems. researchgate.net

Significance of Biotin Derivatives in Proteomic and Enzymatic Research

Biotin, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that plays a crucial role as a cofactor for a group of enzymes called carboxylases. drugbank.comnih.govnih.gov These enzymes are involved in essential metabolic pathways, including the synthesis of fatty acids and glucose. drugbank.comnih.gov Structurally, biotin features a ureido ring fused to a tetrahydrothiophene (B86538) ring with a valeric acid side chain. drugbank.com

The immense utility of biotin in proteomics and other biochemical assays stems from its remarkably strong and highly specific non-covalent interaction with the proteins avidin, found in raw egg whites, and streptavidin, isolated from the bacterium Streptomyces avidinii. nih.govnih.gov This binding is one of the strongest known in nature, making it an ideal tool for purification and detection. nih.gov

In the context of activity-based protein profiling, the use of a biotin derivative as a reporter tag on a chemical probe like FP-Biotin is of paramount importance. nih.gov The biotin tag allows for the highly efficient capture and isolation of probe-labeled proteins from complex biological samples. nih.govnih.gov The general workflow involves:

Incubation of a proteome with the biotinylated probe (e.g., FP-Biotin) to label active enzymes. nih.gov

Capture of the biotin-labeled proteins using avidin or streptavidin immobilized on beads. nih.govnih.gov

Washing away the vast excess of unlabeled proteins. nih.gov

Elution and digestion of the captured proteins, followed by identification and quantification using mass spectrometry. nih.govnih.gov

This biotin-streptavidin affinity purification system is a robust and sensitive method that is central to the success of many proteomic analyses, enabling the identification of enzyme targets and the profiling of their activity with high confidence. nih.gov

Data Tables

Table 1: Properties of FP-Biotin (Mixture of Diastereomers)

PropertyValueSource(s)
Chemical Name 10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide inrae.frnih.gov
Synonyms 10-Fluoroethoxyphosphinyl-N-biotinamidopentyldecanamide, FP-biotin inrae.frnih.gov
Molecular Formula C₂₇H₅₀FN₄O₅PS scbt.comnih.gov
Molecular Weight 592.75 g/mol scbt.com
CAS Number 259270-28-5 scbt.cominrae.fr
Probe Type Activity-Based Protein Profiling (ABPP) Probe, Organophosphate inrae.fr

Table 2: Selected Research Findings and Applications of FP-Biotin

Research ApplicationKey FindingsSource(s)
Enzyme Class Profiling Reacts with and allows for the visualization and identification of numerous serine hydrolases in crude cell and tissue samples. nih.gov
Target Identification Used to enrich and identify specific serine hydrolases via avidin chromatography and mass spectrometry (ABPP-MudPIT). nih.gov
Enzyme Activity Quantification Can quantify the activity of endocannabinoid hydrolases such as FAAH, ABHD6, and MAG-lipase in different brain regions. medchemexpress.com
Biomarker Discovery Applied to identify organophosphorus-reactive proteins in plasma, with human albumin being a major target. medchemexpress.comnih.gov
Off-Target Analysis Shown to covalently bind to tyrosine residues in several proteins that lack an active site serine, suggesting new potential biomarkers of organophosphorus agent exposure. nih.gov
Probe Optimization Systematic optimization of FP-Biotin concentration and labeling pH was shown to enhance the sensitivity for identifying polysorbate-degradative enzymes. biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H50FN4O5PS B12358810 FP-Biotin (Mixture of Diastereomers)

Properties

Molecular Formula

C27H50FN4O5PS

Molecular Weight

592.7 g/mol

IUPAC Name

N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-10-[ethoxy(fluoro)phosphoryl]decanamide

InChI

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35)/t22-,23-,26-,38?/m0/s1

InChI Key

ZIFSFLGSUTZFCP-ZQCNBMBSSA-N

Isomeric SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)F

Canonical SMILES

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F

Origin of Product

United States

Synthetic Strategies and Stereochemical Characterization of Fp Biotin

Chemical Synthesis Methodologies for FP-Biotin

The synthesis of FP-Biotin, a molecule that combines a reactive fluorophosphonate (FP) warhead with a biotin (B1667282) handle for detection and enrichment, has evolved to improve efficiency, yield, and safety.

Established Synthetic Pathways and Reported Yields

The foundational synthesis of FP-Biotin was developed to provide a potent and broadly reactive probe for the serine hydrolase enzyme superfamily. rsc.orgnih.gov One of the initial, established routes, as described by Liu et al. (1999), involves a multi-step sequence starting from 10-undecen-1-ol. nih.gov This pathway includes the conversion of the starting alcohol to an iodinated intermediate, followed by reaction with triethylphosphite to form a diethoxy phosphonate. nih.gov Subsequent chemical modifications generate the final FP-Biotin compound, where the reactive FP group and the biotin tag are connected via a long alkyl chain and amide bonds. nih.gov

Advancements in FP-Biotin Synthesis, including Polyethylene (B3416737) Glycol (PEG) Linkers

Recognizing the limitations of early methods, significant advancements have been made to optimize the synthesis of FP-Biotin probes. A notable improvement involves the incorporation of a polyethylene glycol (PEG) linker between the fluorophosphonate moiety and the biotin tag, creating FP-PEG-Biotin. nih.govbeilstein-journals.org

A significantly improved synthetic route for FP-PEG-Biotin was reported by Ortiz et al. (2013). This redesigned pathway introduced several key modifications to enhance efficiency and yield:

Introduction of a UV-active protecting group: A benzyl (B1604629) group was used to protect the PEG moiety, providing a UV chromophore that facilitates easy detection and monitoring during the early stages of synthesis. nih.gov

High-yield iodination: A two-step iodination process was implemented, which circumvents the need for chromatography at this stage. nih.gov

Reversed reaction sequence: The fluoridation step to create the reactive FP moiety was strategically moved to the final step of the synthesis. This crucial change minimizes the handling of the reactive and potentially toxic fluorophosphonate intermediate throughout the multi-step process. nih.gov

Comparison of FP-Biotin Synthesis Yields
Synthetic PathwayNumber of StepsChromatographic PurificationsOverall YieldReference
Established Cravatt Route86~1% nih.gov
Improved FP-PEG-Biotin Route9428.5% nih.gov

Analytical Confirmation of FP-Biotin Structure (e.g., NMR Spectroscopy, Absorbance Spectra)

The structural integrity of synthesized FP-Biotin is confirmed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The structure of FP-PEG-Biotin has been unequivocally confirmed by the cleanliness of its NMR spectra, including ¹H, ¹³C, ¹⁹F, and ³¹P NMR. nih.gov

Mass spectrometry provides further confirmation of the molecular weight and fragmentation pattern. A method based on liquid chromatography and tandem mass spectrometry can selectively detect FP-Biotin and peptides labeled by it. Characteristic fragment ions for free FP-Biotin are observed at m/z 227, 312, and 329. nih.gov These diagnostic ions are crucial for identifying the probe and its covalent adducts with proteins in complex biological samples. nih.gov

Standard chromatographic techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC), are challenging for FP-Biotin. The compound lacks a strong UV chromophore, making detection by UV absorbance difficult. nih.gov Furthermore, Thin-Layer Chromatography (TLC) analysis is also problematic due to the probe's reactivity with the highly polar solvents required for mobilization on the plate. nih.gov

Analysis of Diastereomeric Composition and Reactivity

A critical aspect of FP-Biotin's chemistry is its stereoisomerism, which arises from chiral centers within the molecule, most notably the phosphorus atom.

Differential Reactivity and Specificity of Individual Stereoisomers

The stereochemistry of the phosphorus center in organophosphorus inhibitors is known to be a crucial determinant of their biological activity. Different stereoisomers can exhibit significantly different rates of reaction and binding affinities toward their target enzymes. nih.gov This principle stems from the three-dimensional arrangement of substituents around the phosphorus atom, which must fit precisely into the enzyme's active site for efficient covalent modification of the catalytic serine residue.

For related classes of compounds, such as phosphorothioate-modified oligonucleotides, the individual Sp and Rp configurations at the phosphorus atom confer distinct biological properties, including nuclease resistance and interaction with protein complexes. nih.gov Although studies detailing the separated reactivity of individual FP-Biotin diastereomers are not prominent, it is a well-established principle in medicinal chemistry and enzymology that stereoisomers can have vastly different pharmacological and toxicological profiles. libretexts.org Therefore, it is highly probable that the diastereomers within an FP-Biotin mixture possess differential reactivity and specificity towards the diverse members of the serine hydrolase superfamily. One stereoisomer may be a potent inhibitor for a particular enzyme, while the other may be significantly less reactive or even inert towards the same enzyme. This inherent heterogeneity in the probe itself could influence the results of ABPP experiments, potentially leading to varied labeling efficiencies for different hydrolases.

Impact of Diastereomeric Purity on Probe Performance

The diastereomeric nature of FP-Biotin has a significant impact on its performance as a chemical probe. Since the compound is synthesized as a mixture of stereoisomers at the phosphorus center, not all molecules in the preparation are equally reactive towards target enzymes. nih.gov

Research has shown that for key targets like human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), only one of the phosphorus stereoisomers is the primary reactive species. nih.gov This active isomer constitutes approximately 50% of the total FP-Biotin preparation. nih.gov This finding is critical for interpreting kinetic data and understanding the probe's effective concentration. Despite this, FP-Biotin as a mixture is considered a potent inhibitor, capable of rapidly labeling a wide range of serine hydrolases in complex biological samples like tissue extracts. nih.govnih.gov

The reactivity of the probe is dependent on the enzyme's functional state; it labels active enzymes but does not react with enzymes that have been denatured by heat, confirming its activity-based mechanism. nih.gov The rates of reaction can vary significantly among different hydrolases, with some proteins being labeled to completion within a minute, while others react more slowly. nih.gov The probe's utility extends beyond serine hydrolases, as it has also been shown to covalently modify specific tyrosine residues in proteins that lack an active site serine. nih.gov

The differential reactivity of the diastereomers underscores the importance of stereochemistry in probe design and application. The kinetic parameters for the inhibition of human cholinesterases by the FP-Biotin mixture highlight its high potency. nih.gov

Table 1: Reaction Kinetics of FP-Biotin with Human Cholinesterases

Enzyme Inhibition Rate Constant (k_i) (M⁻¹ min⁻¹)
Acetylcholinesterase (AChE) 1.8 x 10⁷
Butyrylcholinesterase (BChE) 1.6 x 10⁸

Data sourced from a study where the FP-Biotin preparation was a mixture of diastereomers, with the active phosphorus stereoisomer constituting about 50% of the mixture. nih.gov

Table 2: Compound Names

Compound Name
10-(fluoroethoxyphosphinyl)-N-(biotinamidopentyl)decanamide (FP-Biotin)
10-undecen-1-ol
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)

Molecular Mechanisms of Action and Target Protein Reactivity of Fp Biotin

Irreversible Covalent Modification of Serine Hydrolases

FP-Biotin is widely recognized as an activity-based probe that selectively targets the large and diverse family of serine hydrolases. This class of enzymes utilizes a highly reactive serine nucleophile in their active site to catalyze the hydrolysis of various substrates. The interaction between FP-Biotin and serine hydrolases is characterized by an irreversible covalent bond formation, effectively inhibiting the enzyme's catalytic function.

Stoichiometric Binding to Active Site Serine Residues

The fundamental mechanism of FP-Biotin's action on serine hydrolases involves the stoichiometric and covalent modification of the catalytic serine residue within the enzyme's active site. nih.gov The fluorophosphonate group of FP-Biotin acts as an electrophilic "warhead" that is attacked by the nucleophilic hydroxyl group of the active site serine. This reaction results in the formation of a stable, covalent phosphonyl-enzyme bond, while the fluoride (B91410) ion is displaced.

This binding is activity-dependent, meaning that FP-Biotin only reacts with catalytically active serine hydrolases. nih.gov Inactive forms of the enzyme or proteins where the active site is blocked will not be labeled. This specificity was demonstrated in studies where heat-denatured proteins showed a near-complete loss of labeling by FP-Biotin. nih.gov Furthermore, mutation of the catalytic serine residue to a non-nucleophilic amino acid, such as alanine (B10760859), abolishes the enzyme's reactivity with the probe. nih.gov This stoichiometric and activity-dependent binding allows for the precise quantification of active enzyme levels in complex biological samples. nih.gov

Kinetic Characterization of Enzyme Inhibition by FP-Biotin (e.g., Rate Constants)

The efficiency of FP-Biotin as an inhibitor of serine hydrolases can be quantified by determining the kinetic parameters of the inhibition reaction, particularly the second-order rate constants (k_inact/K_i or k_obs/[I]). These constants reflect how quickly the inhibitor inactivates the enzyme at a given concentration. Kinetic analyses have revealed that different serine hydrolases exhibit markedly different rates of reactivity with FP-Biotin. nih.gov

For instance, studies have determined the bimolecular rate constants for the inhibition of human cholinesterases by FP-Biotin. These enzymes are critical for nerve impulse transmission and are well-known targets of organophosphorus compounds. The reactivity of FP-Biotin with these enzymes is potent, highlighting its effectiveness as an inhibitor.

Kinetic Rate Constants for the Inhibition of Human Cholinesterases by FP-Biotin
EnzymeSecond-Order Rate Constant (M⁻¹ min⁻¹)Reference
Human Acetylcholinesterase (AChE)1.8 x 10⁷ nih.gov
Human Butyrylcholinesterase (BChE)1.6 x 10⁸ nih.gov

These data demonstrate that FP-Biotin is a highly potent inhibitor of these key serine hydrolases, with a significantly faster rate of reaction with butyrylcholinesterase compared to acetylcholinesterase.

Influence of Active Site Microenvironment on Reactivity

The reactivity of FP-Biotin with a specific serine hydrolase is not solely dependent on the presence of an active site serine. The microenvironment of the active site plays a crucial role in modulating the nucleophilicity of the catalytic serine and, consequently, the rate of its reaction with FP-Biotin. sci-hub.se The catalytic triad (B1167595), typically composed of serine, histidine, and an acidic residue (aspartate or glutamate), is a key feature of many serine hydrolases. This triad functions to increase the nucleophilicity of the serine hydroxyl group, making it a more potent attacker of the electrophilic phosphorus atom of FP-Biotin.

The accessibility of the active site also influences reactivity. Enzymes with more open and accessible active sites may exhibit faster labeling kinetics with FP-Biotin compared to those with more sterically hindered active sites. bakerlab.org Therefore, the rate of FP-Biotin labeling can be seen as a proxy for the intrinsic reactivity and accessibility of the catalytic serine within its unique protein microenvironment.

Covalent Adduction to Non-Serine Residues

While the primary targets of FP-Biotin are serine hydrolases, a surprising and significant discovery has been its ability to form covalent adducts with other amino acid residues, most notably tyrosine, in proteins that lack a canonical serine hydrolase active site. nih.govnih.gov This finding has expanded the known reactivity profile of FP-Biotin and organophosphorus compounds in general.

Tyrosine-Mediated Covalent Binding Mechanisms

The covalent modification of tyrosine residues by FP-Biotin is thought to proceed through a mechanism analogous to that of serine modification, involving nucleophilic attack. For tyrosine to act as a nucleophile, its phenolic hydroxyl group must be deprotonated to form a tyrosinate anion. The pKa of the tyrosine hydroxyl group is typically around 10, meaning it is mostly protonated at physiological pH.

However, the local microenvironment within a protein can significantly lower the pKa of a specific tyrosine residue, facilitating its ionization. nih.gov It is hypothesized that the presence of nearby positively charged amino acid residues (such as lysine (B10760008) or arginine) can stabilize the negatively charged tyrosinate, thereby promoting its formation and subsequent nucleophilic attack on the phosphorus atom of FP-Biotin. nih.gov This explains why only a limited number of tyrosine residues on a given protein are susceptible to modification by FP-Biotin. nih.gov

Identification of Tyrosine-Reactive Proteins by FP-Biotin

The use of FP-Biotin in conjunction with advanced proteomic techniques, particularly mass spectrometry, has enabled the identification of a growing number of proteins that are covalently modified on tyrosine residues. The general workflow for this identification involves treating a protein mixture with FP-Biotin, followed by enzymatic digestion of the proteins (e.g., with trypsin). The biotinylated peptides are then enriched using avidin-based affinity chromatography. Finally, the enriched peptides are analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequence and pinpoint the exact site of FP-Biotin modification. nih.govnih.gov

This approach has led to the identification of several non-serine hydrolase proteins that are targeted by FP-Biotin on specific tyrosine residues.

Examples of Proteins and Specific Tyrosine Residues Labeled by FP-Biotin
ProteinOrganismLabeled Tyrosine Residue(s)Reference
Alpha-2-glycoprotein 1, zinc-bindingHumanTyr 138, Tyr 174, Tyr 181 nih.govnih.gov
Kinesin-like protein KIF3C (motor domain)HumanTyr 145 nih.govnih.gov
Keratin (B1170402), type II cytoskeletal 1HumanTyr 230 nih.govnih.gov
Actin, alpha skeletal muscle 1BovineTyr 55, Tyr 200 nih.govnih.gov
ATP synthase subunit beta, mitochondrialMurineTyr 431 nih.govnih.gov
ADP/ATP translocase 1MurineTyr 81 nih.govnih.gov
Chymotrypsinogen ABovineTyr 201 nih.govnih.gov
Pepsin APorcineTyr 310 nih.govnih.gov
AlbuminHumanTyr 138, Tyr 148, Tyr 401, Tyr 411, Tyr 452 nih.gov

The discovery of tyrosine reactivity has significant implications, suggesting that the biological effects of organophosphorus compounds may extend beyond the inhibition of serine hydrolases and could serve as a basis for developing new biomarkers of exposure. nih.govnih.gov

Specificity and Selectivity Profiling across Enzyme Families

The specificity and selectivity of FP-Biotin are crucial determinants of its utility in profiling enzyme activities within complex biological samples. While it is a broad-spectrum probe for serine hydrolases, its reactivity varies among different enzyme families and even among members of the same family.

Reactivity with Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

FP-Biotin exhibits potent reactivity towards cholinesterases, key enzymes in the nervous system. Kinetic studies have shown that FP-Biotin is a rapid inhibitor of both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The large biotin (B1667282) group on the FP-Biotin molecule does not appear to hinder its access to the active site gorge of these enzymes.

Research indicates that only one of the phosphorus stereoisomers present in the FP-Biotin mixture is the reactive species. The rate constants for the inhibition of human AChE and BChE by FP-Biotin have been determined, highlighting its high potency.

Kinetic Parameters of FP-Biotin Reactivity with Human Cholinesterases
EnzymeRate Constant (kapp) (M-1min-1)Binding Affinity (Kd)
Acetylcholinesterase (AChE)1.8 x 107>85 nM
Butyrylcholinesterase (BChE)1.6 x 108>5.8 nM

Reactivity with Fatty Acid Amide Hydrolase (FAAH) and Other Lipid-Metabolizing Enzymes

Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, is a well-established and potent target of FP-Biotin. nih.gov The probe acts as an irreversible inhibitor of FAAH by covalently modifying its catalytic serine residue (Ser241). nih.gov The activity-dependent nature of this labeling has been demonstrated by the lack of reactivity with a mutant form of FAAH where the catalytic serine was replaced with an alanine (S241A). nih.gov

Beyond FAAH, FP-Biotin has been shown to be a useful tool for quantifying the activity of other lipid-metabolizing enzymes, such as α/β-hydrolase domain-containing 6 (ABHD6) and monoacylglycerol lipase (B570770) (MAGL). medchemexpress.com These enzymes are also involved in the endocannabinoid system. biorxiv.org Competitive activity-based protein profiling (ABPP) has been used to assess the selectivity of inhibitors against these enzymes, with FP-Biotin serving as a broad-spectrum probe to label the active enzymes. acs.orgnih.gov For instance, the labeling of ABHD6 and ABHD12 by a fluorescent fluorophosphonate probe can be prevented by pre-treatment with an irreversible inhibitor, confirming that the probe targets the active-site serine. nih.gov

Identification of Broad-Spectrum and Tissue-Specific FP-Biotin Targets

One of the most powerful applications of FP-Biotin is in activity-based protein profiling (ABPP) to survey the functional state of serine hydrolases across different tissues and proteomes. nih.gov These studies have revealed that FP-Biotin labels a wide range of proteins, many of which exhibit tissue-specific expression patterns. nih.gov

In studies using rat tissues, FP-Biotin has been used to identify numerous serine hydrolase activities. nih.gov For example, a significant number of FP-Biotin reactive proteins were found in the testis, particularly in the 25-40 kDa range, which may represent members of the kallikrein family of serine proteases. nih.gov

The following table summarizes some of the tissue-specific and broad-spectrum protein targets of FP-Biotin identified in rat tissues.

Tissue Distribution of FP-Biotin Labeled Proteins in Rat
Molecular Mass (kDa)Tissue DistributionNotes
~33Prostate-specificStrongly labeled protein exclusively in the prostate. nih.gov
38-40Brain and Testis; Brain and LiverTwo distinct proteins with tissue-restricted expression. nih.gov
42Testis-specificA protein specifically expressed in the testis. nih.gov
65Highest in Liver; lower in Testis and Prostate; not in BrainBroad distribution with varying abundance. nih.gov
70Liver-specificExclusively found in the liver. nih.gov
75-85BrainMost strongly labeled soluble proteins in the brain. nih.gov

These proteomics studies highlight the utility of FP-Biotin in discovering novel enzymes and in understanding their regulation and function in a tissue-specific context. The ability to broadly label active serine hydrolases makes FP-Biotin an invaluable probe for functional proteomics. nih.gov

Applications of Fp Biotin in Activity Based Protein Profiling Abpp

Global Mapping of Enzyme Activities in Complex Biological Systems

A significant application of FP-Biotin is the global mapping of enzyme activities within complex proteomes. nih.govresearchgate.net Standard genomic and proteomic methods are often limited in their ability to characterize enzymes whose activities are tightly controlled by post-translational mechanisms. nih.gov FP-Biotin overcomes this by directly targeting the active enzyme population, allowing for a functional screen of entire enzyme families. pnas.org

FP-Biotin has been extensively used to profile the activity of serine hydrolases, one of the largest and most diverse enzyme families in eukaryotes, encompassing proteases, lipases, esterases, and amidases. nih.govpsu.edu When reacted with crude tissue or cellular extracts, FP-Biotin labels numerous serine hydrolases, enabling researchers to visualize the activity profile of this enzyme class. nih.govpnas.org

For instance, studies using FP-Biotin on various rat tissue homogenates revealed distinct patterns of serine hydrolase activity. nih.gov By incubating tissue lysates with the probe and then detecting the biotinylated proteins via avidin (B1170675) blotting, researchers can generate a "fingerprint" of active serine hydrolases specific to each tissue. nih.gov This method is sensitive enough to detect enzymes at subnanomolar concentrations. nih.gov The technique is broadly applicable across different biological samples, including both soluble and membrane-associated proteomes. psu.edu While FP-Biotin is a cornerstone probe, variants have been developed, such as FP-peg-biotin which features a more hydrophilic linker, to optimize profiling in different proteomic contexts. nih.govpsu.edu

It is important to note that while highly effective for serine hydrolases, FP-Biotin has also been shown to label other proteins, such as those containing a hyper-reactive tyrosine residue, although its primary and most widespread use remains in profiling serine hydrolase activity. nih.gov

A key strength of ABPP using FP-Biotin is its ability to distinguish between the active and inactive forms of an enzyme. nih.govknyamed.com Many enzymes, particularly proteases, exist in vivo as inactive zymogens or are bound to endogenous inhibitors. nih.govthermofisher.com Traditional proteomic methods that measure total protein levels cannot differentiate these functional states. pnas.org

FP-Biotin, however, reacts specifically with the catalytic serine residue in its active conformation. thermofisher.com An enzyme that is inactive due to mutation of the active site, post-translational modification, or binding to an inhibitor will not be labeled by the probe. nih.gov

A clear demonstration of this principle involves the mammalian enzyme Fatty Acid Amide Hydrolase (FAAH). Wild-type, active FAAH is readily labeled by FP-Biotin. In contrast, a mutant version where the catalytic serine (Ser241) is replaced by an alanine (B10760859) (S241A) is rendered inactive and shows no reactivity with the probe. nih.gov Similarly, when active proteases are pre-incubated with their natural protein inhibitors, their labeling by FP-Biotin is blocked. nih.gov This capacity to exclusively tag functionally competent enzymes is crucial for accurately assessing the true enzymatic activity within a biological system. nih.gov

By applying FP-Biotin to proteomes from different tissues or from organisms at various developmental stages, researchers can identify enzymes with tissue-specific or developmentally regulated activity patterns. nih.gov This provides valuable insights into the specialized physiological roles of these enzymes.

When soluble proteomes from a panel of rat tissues were profiled with FP-Biotin, several protein bands were observed that were unique to specific tissues, such as the prostate and testis, or enriched in a small subset of tissues like the brain and liver. nih.gov This indicates the presence of serine hydrolases with highly restricted expression and activity, pointing to specialized functions in those particular organs. nih.govpnas.org This approach has proven effective in identifying previously uncharacterized serine hydrolases. psu.edu

Table 1: Examples of Tissue-Restricted Serine Hydrolase Activities Identified by FP-Biotin in Rat Tissues

Labeled Protein (Apparent Molecular Mass)Tissue(s) with Prominent ActivityPotential Significance
~90 kDaProstateIndicates a prostate-specific serine hydrolase activity. nih.gov
~70-80 kDaBrain, LiverSuggests shared serine hydrolase functions in these tissues. nih.gov
~45 kDaTestisPoints to a testis-specific role, potentially in a subclass of serine hydrolases. nih.govpsu.edu

This table is generated based on data from published research findings. nih.govpsu.edu

Quantitative Proteomics using FP-Biotin

Beyond qualitative profiling, FP-Biotin is a critical tool in quantitative proteomic workflows designed to compare enzyme activities across different biological states. The biotin (B1667282) tag allows for the selective enrichment of labeled proteins, which can then be identified and quantified using mass spectrometry. oup.comnih.gov

To achieve a more comprehensive and high-throughput analysis of FP-Biotin-labeled proteomes, ABPP is often coupled with Multidimensional Protein Identification Technology (MudPIT). nih.govresearchgate.net This powerful technique, known as ABPP-MudPIT, significantly enhances the depth of proteome coverage compared to traditional one-dimensional gel electrophoresis. researchgate.net

The ABPP-MudPIT workflow involves the following general steps:

Labeling: Complex proteomes (e.g., from two different cell states) are treated with FP-Biotin. nih.gov

Enrichment: The biotin-tagged proteins are captured and enriched using avidin affinity chromatography. oup.comresearchgate.net

Digestion: The enriched proteins are digested into peptides, typically while still bound to the avidin beads. oup.com

Analysis: The resulting peptide mixture is analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

This approach allows for the simultaneous identification and semi-quantitative comparison of dozens to hundreds of active enzymes in a single experiment, providing a global view of changes in enzyme activity. nih.govresearchgate.net For example, ABPP-MudPIT has been used to identify active serine hydrolases in mouse adipose tissue, contributing to the functional annotation of enzymes in metabolic physiology. nih.gov

For precise relative quantification of enzyme activities, FP-Biotin-based ABPP can be combined with quantitative proteomic strategies like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govnih.govcalis.edu.cn SILAC is a metabolic labeling method where cells are cultured in media containing either normal ('light') or heavy-isotope-labeled ('heavy') amino acids (e.g., arginine and lysine). calis.edu.cnspringernature.com This results in two distinct, mass-differentiated cell populations.

The quantitative ABPP-SILAC workflow proceeds as follows:

Labeling: Two cell populations (e.g., control and treated) are cultured with 'light' and 'heavy' amino acids, respectively. nih.gov

Proteome Mixing & Probing: The proteomes from the 'light' and 'heavy' populations are mixed in a 1:1 ratio and then labeled with FP-Biotin.

Enrichment and Analysis: The FP-Biotin-labeled enzymes are enriched and analyzed by LC-MS/MS. nih.gov

In the mass spectrometer, peptides from the 'light' and 'heavy' samples appear as pairs separated by a specific mass difference. The ratio of the signal intensities of these peptide pairs directly corresponds to the relative abundance of the active enzyme in the two original samples. calis.edu.cn This approach enables accurate quantification of changes in enzyme activity in response to stimuli, disease, or drug treatment. The combination of cell-surface biotinylation and SILAC has been successfully used to quantify differences in surface proteomes, a principle that is extended to activity profiling with FP-Biotin. nih.govresearchgate.net

Table 2: Hypothetical SILAC-ABPP Experiment to Quantify Changes in Serine Hydrolase Activity

Protein Identified (Gene Name)SILAC Ratio (Heavy/Light)Interpretation
FAAH0.25Activity of FAAH is 4-fold lower in the 'heavy'-labeled (treated) sample compared to the 'light' (control) sample.
CES11.05No significant change in the activity of CES1 between the two conditions.
PLA2G73.50Activity of PLA2G7 is 3.5-fold higher in the 'heavy'-labeled (treated) sample.

This table illustrates the type of quantitative data generated from a SILAC-ABPP experiment.

Methodologies for Comparative Quantification of Enzyme Activities

FP-Biotin is instrumental in the comparative quantification of enzyme activities between different biological samples, enabling the identification of changes in enzyme function related to physiological or pathological states. Various methodologies have been developed to achieve this, leveraging the probe's ability to tag active enzymes for subsequent analysis by mass spectrometry.

One prominent method is the use of stable isotope labeling with amino acids in cell culture (SILAC) in combination with FP-Biotin. nih.gov In a typical SILAC-ABPP experiment, two cell populations are cultured in media containing either normal ("light") or heavy-isotope-labeled ("heavy") amino acids. nih.gov One population is treated with a compound or stimulus of interest, while the other serves as a control. nih.gov The cell lysates are then combined, treated with the FP-Biotin probe to label active serine hydrolases, and the biotinylated proteins are enriched using avidin chromatography. nih.gov Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) allows for the identification and quantification of the labeled enzymes, with the ratio of heavy to light peptides revealing changes in enzyme activity. nih.gov

Another approach involves label-free quantification (LFQ). In this method, different samples (e.g., from healthy vs. diseased tissues) are processed separately. biorxiv.org Each sample is incubated with the FP-Biotin probe, followed by enrichment of the labeled proteins and analysis by LC-MS/MS. The relative abundance of the identified serine hydrolases is then compared across the different sample groups by comparing the signal intensities of their corresponding peptides. biorxiv.org This method was used to compare serine hydrolase activities in serum from infants with abusive head trauma against a control group, revealing reduced activity of several metabolic serine hydrolases. biorxiv.org

These quantitative ABPP methods provide a powerful means to profile the functional state of enzymes in native biological systems, identifying specific enzymes whose activities are altered in disease or in response to a therapeutic agent.

Methodology Description Typical Workflow Key Advantage
SILAC-ABPP Cells are metabolically labeled with "light" or "heavy" amino acids before treatment and analysis. nih.gov1. Culture cells in light/heavy media. 2. Treat one population (e.g., with inhibitor). 3. Combine lysates. 4. Label with FP-Biotin. 5. Avidin enrichment. 6. LC-MS/MS analysis. nih.govHigh accuracy in relative quantification as samples are combined early, minimizing experimental variability. nih.gov
Label-Free Quantification (LFQ) ABPP Samples are processed individually, and the MS signal intensities of probe-labeled enzymes are compared across runs. biorxiv.org1. Treat separate biological samples. 2. Lyse and label each with FP-Biotin. 3. Avidin enrichment for each sample. 4. Separate LC-MS/MS analysis. 5. Compare peptide intensities. biorxiv.orgApplicable to samples that cannot be metabolically labeled, such as clinical tissues or in vivo studies. biorxiv.org

High-Throughput Screening and Inhibitor Discovery

FP-Biotin has become a vital tool for high-throughput screening (HTS) and the discovery of novel enzyme inhibitors. nih.govresearchgate.net The ability to profile the activity of numerous enzymes simultaneously in a native environment makes it a highly efficient platform for identifying and characterizing new bioactive molecules. nih.gov

Competitive ABPP for Identifying Serine Hydrolase Inhibitors

Competitive ABPP is a primary application of FP-Biotin in drug discovery. nih.gov This technique is used to identify and assess the selectivity of enzyme inhibitors by measuring their ability to compete with FP-Biotin for binding to the active site of a hydrolase. nih.govresearchgate.net In this setup, a proteome is first incubated with a potential inhibitor from a small molecule library. nih.gov Subsequently, the FP-Biotin probe is added. If the inhibitor has bound to the active site of a target enzyme, it will block the covalent labeling of that enzyme by FP-Biotin. nih.govresearchgate.net

The reduction in FP-Biotin labeling, which corresponds to the inhibitor's potency and occupancy of the enzyme active site, can be measured in two main ways:

Gel-Based ABPP: A fluorescent version of the FP probe (e.g., FP-Rhodamine) is often used. The reduction in fluorescence intensity of a specific protein band on a gel indicates successful inhibition. nih.gov

Mass Spectrometry-Based ABPP: Using FP-Biotin, the proteome is treated as described, and labeled proteins are enriched and analyzed by LC-MS. A decrease in the abundance of a specific hydrolase in the inhibitor-treated sample compared to a control sample identifies it as a target of the inhibitor. nih.gov

This approach has significant advantages over traditional assays, as it allows for the screening of inhibitors against enzymes in their natural cellular context without needing purified recombinant proteins. nih.gov It also enables the discovery of inhibitors for uncharacterized enzymes whose natural substrates may be unknown. nih.gov

Evaluation of Small Molecule Modulators and Substrate Competition

The competitive ABPP framework extends beyond simple inhibitor identification to the broader evaluation of small molecule modulators and their interaction with enzyme active sites. The principle remains rooted in competition: any molecule that binds to the active site, whether it is an irreversible inhibitor, a reversible inhibitor, or a natural substrate, can prevent or reduce the labeling of the enzyme by FP-Biotin. nih.gov

This allows researchers to:

Confirm Target Engagement: It can be used to verify that a drug candidate physically binds to its intended enzyme target within a complex proteome.

Assess Selectivity: By profiling a modulator against a wide range of hydrolases simultaneously, its selectivity profile can be determined. A highly selective modulator will only prevent FP-Biotin labeling for one or a few enzymes, whereas a non-selective compound will affect many. nih.gov

Study Substrate-Enzyme Interactions: The competition between a known substrate and FP-Biotin can be observed to study enzyme-substrate kinetics and occupancy in a native environment.

This methodology provides a direct readout of a molecule's interaction with an enzyme's active site, offering a more functionally relevant assessment than simple binding assays. nih.gov It can distinguish between the active and inactive forms of an enzyme, a critical detail that would be missed by standard proteomic analyses that only measure protein quantity. nih.gov

Structure-Activity Relationship (SAR) Studies based on ABPP Data

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's structure to enhance its potency and selectivity. mdpi.com Competitive ABPP using FP-Biotin is a powerful engine for generating the data needed for SAR studies of enzyme inhibitors. nih.gov

Once a "hit" or lead inhibitor is identified, chemists synthesize a series of analogs with systematic modifications to the molecule's structure. Competitive ABPP is then used to evaluate each of these analogs. By comparing the ability of each analog to prevent FP-Biotin labeling, researchers can determine its potency (often expressed as an IC₅₀ value).

The process typically involves:

Synthesizing a library of analogs based on a lead compound.

Testing each analog in a competitive ABPP experiment to measure its inhibitory activity against the target enzyme(s).

Correlating the structural changes in the analogs with their measured inhibitory potency.

This generates a detailed SAR map, revealing which chemical moieties on the inhibitor are essential for activity and which can be modified to improve properties like selectivity or metabolic stability. mdpi.comrsc.org For example, data from ABPP can show that adding a specific chemical group to one part of a molecule eliminates its off-target activity against other hydrolases, while another modification dramatically increases its potency for the intended target. This iterative cycle of design, synthesis, and ABPP-based testing accelerates the optimization of lead compounds into viable drug candidates. nih.gov

SAR Study Example: Hypothetical Inhibitor "Compound X"
Compound Modification IC₅₀ (nM) for Target Enzyme (determined by competitive ABPP)
Compound X (Lead)-500
Analog X-1Added methyl group at R1250
Analog X-2Replaced phenyl ring with pyridine (B92270) at R2600
Analog X-3Added fluorine to phenyl ring at R2450
Analog X-1F (Optimized)Combined modifications from X-1 and X-350

Research on Fp Biotin Reactive Proteins and Their Functional Implications

Discovery and Functional Annotation of Novel Serine Hydrolases

FP-Biotin has proven to be a powerful tool for exploring the functional landscape of the serine hydrolase (SH) superfamily, which includes a vast array of proteases, lipases, esterases, and amidases involved in numerous physiological processes. pnas.orgnih.gov

Characterization of Unannotated Serine Hydrolase Activities

A primary application of FP-Biotin is the identification and characterization of previously unknown or poorly annotated enzymes. By treating crude cell or tissue extracts with FP-Biotin, active serine hydrolases are covalently labeled. pnas.orgnih.gov The biotin (B1667282) tag then allows for the selective enrichment of these labeled proteins using avidin (B1170675) affinity chromatography, separating them from the vast excess of unlabeled proteins. psu.edunih.gov Subsequent analysis by mass spectrometry enables the precise identification of these active enzymes. nih.gov

This ABPP strategy has successfully led to the discovery of numerous novel serine hydrolases across various organisms and tissues. For instance, studies using FP-Biotin have identified hydrolases with tissue-restricted expression patterns in rats, suggesting specialized functions in organs like the prostate, testis, and brain. pnas.org In one study, a chemical proteomic screen using FP-Biotin identified ten previously uncharacterized serine hydrolases in Staphylococcus aureus, which were termed fluorophosphonate-binding hydrolases (FphA–J). researchgate.net The probe has also been used to identify putative serine hydrolases in Enterococcus faecium, many of which were poorly annotated. oup.com This methodology is particularly valuable because it distinguishes between active enzymes and their inactive forms or zymogens, providing a direct measure of functional enzyme populations within a proteome. psu.edu

Table 1: Examples of Serine Hydrolases (SHs) Identified or Characterized Using FP-Biotin Probes This table is interactive. You can sort and filter the data.

Protein/Enzyme Family Organism/Tissue Key Finding Reference(s)
Fatty Acid Amide Hydrolase (FAAH) Rat Brain Served as an early model to validate FP-Biotin as an activity-based probe for a mammalian serine hydrolase. pnas.orgnih.gov
Acyl-Peptide Hydrolase (APH) Rat Brain, HEK-293 Cells Identified as a major FP-Biotin reactive protein in the brain; used to show FP-Biotin can detect changes in enzyme expression levels. nih.gov
KIAA0436 (Human orthologue) Rat Brain An uncharacterized protein identified by FP-Biotin labeling, subsequently annotated as a member of the Protease II family of serine proteases. nih.gov
Fluorophosphonate-binding Hydrolases (FphA–J) Staphylococcus aureus A screen identified ten previously uncharacterized serine hydrolases, most lacking human homologs. researchgate.net
Metabolic SHs (>100) Mouse Tissues A large-scale ABPP screen showed that FP probes can target over 80% of the predicted metabolic SHs in mammals. nih.gov

Roles in Cellular Metabolism and Signaling Pathways

By identifying active hydrolases in their native environment, FP-Biotin facilitates the functional annotation of these enzymes and helps to place them within broader biological contexts. Serine hydrolases are critical regulators of numerous metabolic and signaling pathways, and dysregulation of their activity is linked to various diseases. pnas.org For example, members of this family are known to be involved in lipid metabolism, such as the hydrolysis of endocannabinoids by fatty acid amide hydrolase (FAAH), as well as peptide hormone processing and inflammatory signaling. pnas.orgnih.gov

The ability of FP-Biotin to profile SH activity across different tissues and disease states provides valuable insights into their specific physiological roles. pnas.org For instance, identifying a hydrolase that is highly active in the liver points towards a potential role in systemic metabolism, while an enzyme specifically active in the brain may regulate neurotransmission or neuroinflammation. pnas.org The broad reactivity of FP probes across the SH superfamily has enabled large-scale, library-versus-library screening to discover selective inhibitors for dozens of SHs, including many uncharacterized enzymes, thereby accelerating the study of their roles in cellular pathways. nih.gov

Identification of Non-Canonical Organophosphorus-Reactive Proteins

While FP-Biotin was designed to target serine hydrolases, a significant and surprising discovery was its ability to react with proteins outside of this family. nih.govnih.gov This finding has broadened the understanding of organophosphorus (OP) compound interactions within the proteome.

Elucidation of Broader Protein Targets Beyond Serine Hydrolases

Research has conclusively shown that the reactivity of OP agents like FP-Biotin is not limited to the active site serine of hydrolases. nih.govnih.gov Studies revealed that FP-Biotin covalently modifies proteins that have no serine hydrolase activity. nih.gov This discovery was unexpected, as the prevailing understanding was that the primary targets of OP compounds were enzymes within the serine hydrolase family, such as acetylcholinesterase. nih.govnih.gov The identification of these "non-canonical" targets suggests that the biological effects of OP exposure may be more complex and widespread than previously thought.

Investigation of Tyrosine-Reactive Proteins (e.g., Albumin, Keratin (B1170402), Kinesin)

Detailed mass spectrometry-based investigations identified the specific non-canonical binding sites for FP-Biotin. nih.govnih.gov It was found that FP-Biotin covalently binds to specific tyrosine residues on a variety of proteins that lack a canonical active site serine. nih.govnih.gov The modification of only one to three specific tyrosines per protein suggested that the reactivity is not random, but rather is likely facilitated by the local protein microenvironment which activates the tyrosine's hydroxyl group. nih.govnih.gov

Among the most significant non-canonical targets identified are abundant and structurally diverse proteins. nih.govnih.gov For example, multiple tyrosine residues in human serum albumin were found to be labeled by FP-Biotin. nih.govnih.gov Other prominent examples include cytoskeletal proteins like keratin and the motor protein kinesin. nih.govnih.gov

Table 2: Non-Canonical Protein Targets of FP-Biotin Identified via Tyrosine Labeling This table is interactive. You can sort and filter the data.

Protein Organism Labeled Tyrosine Residue(s) Reference(s)
Albumin Human Y138, Y148, Y401, Y411, Y452 nih.govnih.gov
Keratin 1 Human Y230 nih.govnih.gov
Kinesin 3C (motor domain) Human Y145 nih.govnih.gov
Alpha-2-glycoprotein 1, zinc-binding Human Y138, Y174, Y181 nih.govnih.gov
Actin Bovine Y55, Y200 nih.govnih.gov
ATP synthase beta Murine Y431 nih.govnih.gov
Adenine nucleotide translocase 1 Murine Y81 nih.govnih.gov
Chymotrypsinogen Bovine Y201 nih.govnih.gov

Implications for Understanding Organophosphorus Agent Interactions

The discovery that OP agents bind to tyrosine residues on a wide range of proteins has significant implications. nih.govnih.gov Firstly, it suggests that the mechanisms underlying the long-term health effects of OP exposure may involve the disruption of a much broader set of proteins than just serine hydrolases. nih.govnih.gov The modification of structural proteins, enzymes involved in energy metabolism, and transport proteins could contribute to the complex toxicities associated with these compounds.

Secondly, this finding opens up new possibilities for the development of biomarkers for OP exposure. nih.govnih.gov Previously, biomarker discovery efforts focused almost exclusively on serine hydrolases like acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov The knowledge that abundant and readily accessible proteins such as albumin and keratin are also targets allows them to be considered as potential long-lived biomarkers to detect and monitor OP exposure. nih.govnih.gov Furthermore, this expanded target landscape could inform the design of novel therapeutic scavengers; for instance, engineered albumin could potentially be used to sequester harmful OP agents from circulation. nih.gov

Biomarker Development through FP-Biotin Probing

The chemical probe FP-biotin, a biotinylated fluorophosphonate, is a valuable tool for activity-based protein profiling (ABPP) and has proven instrumental in the discovery of novel biomarkers for organophosphorus (OP) toxicant exposure. medchemexpress.comapexbt.com Its ability to covalently bind to the active sites of specific enzymes allows for the identification and subsequent isolation of proteins that have been modified by OP compounds. nih.govnih.gov

Identification of Proteins as Biomarkers of Organophosphorus Exposure

The traditional method for assessing exposure to organophosphorus toxicants relies on measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity in the blood. oup.com However, research utilizing FP-biotin has expanded the pool of potential biomarkers by identifying a broader range of proteins that react with this OP agent. nih.govoup.com

FP-biotin is a potent organophosphorus toxicant that readily reacts with human AChE and BChE, making it a suitable probe for identifying other proteins susceptible to OP modification. medchemexpress.comresearchgate.net Through studies involving the treatment of model organisms with FP-biotin, researchers have identified several proteins that are covalently modified by this agent. oup.com

One significant finding was the identification of albumin as a major target of FP-biotin in mice. oup.com This was a noteworthy discovery as albumin is not a serine hydrolase, the classical target of OPs. nih.gov Further investigation revealed that FP-biotin can covalently bind to tyrosine residues on proteins that lack an active site serine. nih.govnih.gov This discovery broadened the scope of potential biomarkers for OP exposure beyond the serine hydrolase family. nih.gov

In addition to albumin, other proteins have been identified as targets for FP-biotin, including ES1 carboxylesterase and various other serine hydrolases with tissue-restricted expression patterns. nih.govoup.com The identification of these novel protein targets opens up new avenues for developing more robust and informative biomarkers of OP exposure.

A key aspect of FP-biotin's utility is its ability to not only identify but also quantify the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain containing 6 (ABHD6), and monoglyceride lipase (B570770) (MAGL). medchemexpress.comapexbt.com This quantitative aspect provides more detailed information about the functional consequences of OP exposure.

The following table summarizes some of the proteins identified as reactive with FP-biotin and their potential as biomarkers for organophosphorus exposure.

Identified ProteinKey FindingsPotential as a Biomarker
Albumin Identified as a major target of FP-biotin in muscle tissue of mice. oup.com FP-biotin covalently binds to tyrosine residues. nih.govA readily accessible and abundant protein in blood, making it a promising biomarker for OP exposure. nih.govoup.com
ES1 Carboxylesterase Found to be a major target of FP-biotin in mouse muscle. oup.comA member of the serine hydrolase family, its inhibition can indicate exposure to OPs. oup.com
Keratin Identified as a protein where FP-biotin binds to tyrosine residues. nih.govIts presence in easily accessible samples like hair and nails could make it a long-term biomarker. nih.gov
Fatty Acid Amide Hydrolase (FAAH) FP-biotin can be used to quantify its activity. medchemexpress.comapexbt.comChanges in FAAH activity can indicate exposure to OPs that target serine hydrolases. nih.gov
α/β-hydrolase domain containing 6 (ABHD6) FP-biotin allows for the quantification of its activity. medchemexpress.comA potential biomarker within the serine hydrolase family. medchemexpress.com
Monoglyceride Lipase (MAGL) FP-biotin can be used to quantify its activity. apexbt.comIts activity level can serve as an indicator of OP exposure. apexbt.com
Acetylcholinesterase (AChE) FP-biotin reacts with human AChE. medchemexpress.comresearchgate.netA classical biomarker, its inhibition is a primary indicator of OP poisoning. oup.com
Butyrylcholinesterase (BChE) FP-biotin reacts with human BChE. medchemexpress.comresearchgate.netAnother classical biomarker, its inhibition is a sensitive measure of OP exposure. oup.com

Methodologies for Detection and Purification of Biotinylated Biomarkers

The biotin tag on FP-biotin is central to the methodologies used for the detection and purification of the proteins it labels. apexbt.com The strong and specific interaction between biotin and avidin or streptavidin forms the basis of these techniques. merckmillipore.comexbio.cz

Detection of Biotinylated Proteins:

A common method for detecting FP-biotin-labeled proteins involves separating the protein mixture by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by transfer to a membrane (Western blotting). nih.gov The biotinylated proteins are then visualized using an avidin or streptavidin conjugate, typically linked to an enzyme like horseradish peroxidase (HRP) that generates a chemiluminescent or colorimetric signal. nih.govexbio.cz This technique allows for the rapid and sensitive detection of proteins that have reacted with FP-biotin. nih.gov

Alternatively, fluorescently labeled streptavidin can be used for detection. exbio.cz Another approach involves the use of anti-biotin antibodies, which can be particularly useful when milder elution conditions are required for subsequent analysis. exbio.cznih.gov

Purification of Biotinylated Proteins:

The purification of biotinylated proteins is readily achieved through affinity chromatography. merckmillipore.com The high affinity of biotin for avidin or streptavidin allows for the selective capture of FP-biotin-labeled proteins from complex biological samples like plasma or tissue homogenates. medchemexpress.comoup.com

The general workflow for purification involves the following steps:

Incubation: The sample containing FP-biotin-labeled proteins is incubated with avidin or streptavidin immobilized on a solid support, such as agarose (B213101) beads or magnetic particles. oup.commerckmillipore.com

Binding: The biotinylated proteins bind to the avidin/streptavidin matrix. merckmillipore.comsigmaaldrich.com

Washing: Unbound proteins and other contaminants are washed away. sigmaaldrich.com

Elution: The purified biotinylated proteins are released from the matrix. exbio.cz

Elution can be challenging due to the very strong biotin-streptavidin interaction. nih.gov Harsh, denaturing conditions are often required to break this bond. nih.gov However, several strategies have been developed to overcome this, including:

Competitive Elution: Using an excess of free biotin under denaturing conditions. nih.gov

On-Bead Digestion: Digesting the bound proteins with an enzyme like trypsin directly on the affinity matrix to release the peptides for mass spectrometry analysis. oup.comnih.gov

Modified Avidin: Using forms of avidin with lower biotin affinity. nih.gov

Cleavable Linkers: Incorporating a cleavable linker into the biotin probe. nih.gov

Anti-Biotin Antibodies: Utilizing anti-biotin antibodies for capture, which generally have a weaker interaction with biotin, allowing for easier elution. exbio.cznih.gov

Once purified, the biotinylated proteins can be identified and characterized using techniques such as mass spectrometry. nih.govoup.com This allows for the precise identification of the protein and the specific site of FP-biotin modification.

The following table outlines the common methodologies for the detection and purification of biotinylated biomarkers.

MethodologyDescriptionKey Features
SDS-PAGE and Western Blot Proteins are separated by size, transferred to a membrane, and detected using avidin/streptavidin-HRP conjugates. nih.govRapid, sensitive, and widely used for initial detection and visualization of biotinylated proteins. nih.gov
Avidin/Streptavidin Affinity Chromatography Biotinylated proteins are captured from a complex mixture using immobilized avidin or streptavidin on beads or columns. oup.commerckmillipore.comHighly specific and efficient method for purifying biotinylated proteins. apexbt.commerckmillipore.com
Magnetic Beads Streptavidin-coated magnetic beads are used to capture biotinylated proteins, allowing for rapid separation using a magnetic rack. merckmillipore.comSimplifies the handling and washing steps, suitable for high-throughput applications. merckmillipore.com
Mass Spectrometry (MS) Used to identify the amino acid sequence of the purified proteins and pinpoint the site of biotinylation. nih.govoup.comProvides definitive identification of the biomarker and the specific residue modified by FP-biotin. nih.gov
Anti-Biotin Antibody Enrichment Utilizes antibodies specific to biotin for the capture of biotinylated peptides, offering an alternative to streptavidin-based methods. nih.govCan improve the identification of biotinylation sites and may allow for milder elution conditions. exbio.cznih.gov

Advanced Methodologies and Experimental Approaches Utilizing Fp Biotin

Affinity Enrichment and Isolation Techniques

The biotin (B1667282) handle of the FP-Biotin probe is crucial for the isolation of labeled proteins from complex biological mixtures, such as tissue or cell lysates. nih.govnih.gov This process relies on the exceptionally strong and specific non-covalent interaction between biotin and proteins like streptavidin or avidin (B1170675). fishersci.iesigmaaldrich.com

Streptavidin/avidin-agarose bead-based pull-down assays are the primary method for the affinity enrichment of FP-Biotin-labeled proteins. researchgate.netnih.gov The fundamental principle involves incubating a protein lysate, previously treated with FP-Biotin, with agarose (B213101) beads that have been conjugated to streptavidin or avidin. nih.govresearchgate.net The high affinity of the streptavidin-biotin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures that only the biotinylated proteins are efficiently captured by the beads, while unlabeled proteins are washed away. fishersci.ie

The general workflow for a pull-down assay is as follows:

Labeling: Crude tissue extracts or cell lysates are incubated with FP-Biotin to allow for the covalent modification of target proteins. nih.gov

Incubation: The lysate containing the FP-Biotin-protein adducts is then incubated with streptavidin-agarose beads. nih.govresearchgate.net This is typically done with gentle rotation or mixing to ensure maximal binding. nih.gov

Washing: A series of washing steps are performed to remove non-specifically bound proteins. nih.govohsu.edu The stringency of the wash buffers is critical and can be adjusted to minimize background contamination. ohsu.edu

Elution or On-Bead Analysis: The captured proteins are then either eluted from the beads for further analysis or processed directly on the beads (e.g., via tryptic digestion for mass spectrometry). ohsu.edunih.gov

This technique allows for the selective isolation of even low-abundance enzymes from a complex proteome, facilitating their subsequent identification and characterization. nih.gov For instance, researchers have successfully used this method to isolate and subsequently identify serine hydrolases from rat brain tissue. nih.gov

The success of affinity enrichment hinges on the careful optimization of both binding and elution steps. While the streptavidin-biotin bond is robust, experimental conditions can be fine-tuned to maximize yield and purity. nih.govnih.gov

Binding Optimization: The composition of the lysis and binding buffers is critical. Detergents such as NP-40, Triton X-100, and SDS are often included to solubilize proteins, particularly membrane-associated ones, but their concentrations must be carefully controlled. sigmaaldrich.comnih.gov High detergent concentrations can sometimes interfere with the streptavidin-biotin interaction or subsequent downstream applications. The inclusion of salts like NaCl helps to reduce non-specific electrostatic interactions. nih.gov Pre-clearing the lysate with unconjugated beads can also be employed to remove proteins that non-specifically bind to the agarose matrix itself. nih.gov

Elution Optimization: Eluting biotinylated proteins from streptavidin beads is challenging due to the strength of the interaction. nih.gov Harsh, denaturing conditions are often required, which may not be compatible with downstream analyses that require native protein structures. sigmaaldrich.comnih.gov Several strategies have been developed to address this:

Denaturing Elution: This is the most common method and involves boiling the beads in an SDS-PAGE loading buffer containing reagents like SDS and reducing agents. nih.govnih.gov This effectively breaks the streptavidin-biotin interaction and denatures the proteins for electrophoretic separation. A combination of excess free biotin and heating (e.g., 95°C for 5 minutes) has also been shown to effectively elute proteins. nih.gov

Competitive Elution: Using a large excess of free biotin can competitively displace the biotinylated proteins from the streptavidin binding sites. nih.govnih.gov However, this method can be slow and often incomplete. A more gentle alternative is the use of desthiobiotin, a biotin analog that binds to streptavidin with lower affinity and can be displaced more easily, allowing for elution under milder conditions. fishersci.ie

On-Bead Digestion: For proteomic analysis by mass spectrometry, proteins can be digested into peptides directly on the beads using enzymes like trypsin. ohsu.eduresearchgate.net The resulting peptides, now freed from the bead matrix, can be collected and analyzed. This approach avoids harsh elution conditions and reduces sample loss, though it can lead to the co-elution of peptides from the streptavidin protein itself. nih.gov The use of highly stringent wash buffers, such as 8M urea, prior to digestion can effectively remove non-specific binders and contaminants. ohsu.edu

Table 1: Comparison of Elution Strategies for Streptavidin-Biotin Pull-Downs

Elution Method Principle Typical Reagents Advantages Disadvantages Citations
Denaturing Elution Disrupts streptavidin structure and biotin binding. SDS, Guanidine-HCl, heating. Fast and highly effective for subsequent SDS-PAGE analysis. Irreversibly denatures proteins, incompatible with functional assays. nih.gov, sigmaaldrich.com
Competitive Elution (Biotin) Excess free biotin displaces bound biotinylated protein. High concentrations of free biotin (e.g., >2 mM). Elutes proteins in a more native state. Often slow, inefficient, and requires removal of excess biotin. nih.gov, nih.gov
Competitive Elution (Desthiobiotin) Reversible biotin analog competes for binding sites. Desthiobiotin (e.g., 2.5 mM). Gentle elution under physiological conditions, preserving protein activity. Lower affinity binding may not be suitable for all applications. fishersci.ie
On-Bead Digestion Enzymatic cleavage of proteins while still bound to beads. Trypsin, Lys-C. Ideal for MS-based proteomics; avoids harsh elution and sample loss. Co-elution of streptavidin peptides; protein sequence coverage may be incomplete. ohsu.edu

Mass Spectrometry for Adduct Identification and Proteome Analysis

Mass spectrometry (MS) is the definitive tool for identifying proteins labeled by FP-Biotin and mapping the precise site of modification. nih.govnih.gov Following affinity enrichment, MS techniques provide high-sensitivity and high-throughput analysis of the captured proteins.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for analyzing the peptide mixtures generated from digested protein samples. nih.govresearchgate.net In a typical workflow, proteins isolated via FP-Biotin pull-down are separated by SDS-PAGE, excised from the gel, and digested with trypsin. nih.gov The resulting peptides are then co-crystallized with a matrix and analyzed by MALDI-TOF MS. This provides a peptide mass fingerprint (PMF), where the masses of the tryptic peptides are used to identify the parent protein from a database. nih.gov

To identify the specific site of FP-Biotin labeling, tandem mass spectrometry (MALDI-TOF/TOF) is employed. researchgate.netresearchgate.net A specific peptide ion (the precursor ion) known to contain the FP-Biotin modification is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed to generate a fragmentation spectrum. researchgate.net This spectrum provides amino acid sequence information, allowing researchers to pinpoint the exact residue—for example, a specific serine in a hydrolase or a tyrosine—that was covalently modified by the FP-Biotin probe. nih.govresearchgate.net This approach has been instrumental in verifying that FP-Biotin labels the catalytic serine of enzymes like Fatty Acid Amide Hydrolase (FAAH) and in discovering unexpected labeling of tyrosine residues in proteins without a known active-site serine. nih.gov

For comprehensive, large-scale identification of FP-Biotin targets in a complex proteome (a "global" analysis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This "bottom-up" proteomic approach involves the on-bead or in-solution digestion of the entire pool of affinity-purified proteins. nih.gov The resulting complex peptide mixture is then separated by high-performance liquid chromatography (HPLC), typically reverse-phase, before being introduced into a tandem mass spectrometer. researchgate.netnih.gov

The LC step separates peptides based on properties like hydrophobicity, reducing the complexity of the mixture entering the mass spectrometer at any given time. nih.gov The mass spectrometer then cycles through acquiring a full scan of peptide masses followed by the isolation and fragmentation of the most abundant peptides to generate MS/MS spectra. researchgate.net This process allows for the identification of thousands of peptides and their corresponding proteins in a single run. nih.gov

This global profiling approach is central to ABPP, enabling researchers to monitor the activity state of entire enzyme families simultaneously. nih.govresearchgate.net For example, LC-MS/MS analysis of FP-Biotin-labeled proteomes can reveal tissue-specific expression patterns of serine hydrolases or identify changes in enzyme activity in response to disease or drug treatment. nih.gov Studies have shown that optimizing LC gradients and MS acquisition parameters to account for the increased hydrophobicity and potential charge reduction caused by the biotin tag can improve the detection of labeled peptides. nih.govbiorxiv.org

Table 2: Research Findings on FP-Biotin Labeled Proteins Identified by Mass Spectrometry

Protein Identified Organism/Tissue Key Finding Analytical Method Citation
Fatty Acid Amide Hydrolase (FAAH) Rat Brain FP-Biotin labels the catalytic serine nucleophile (S241A mutant was inactive). SDS-PAGE, Avidin Blotting nih.gov
KIAA1363 (a prolyl-oligopeptidase-like protein) Rat Brain Identified as a prominent 85-kDa protein labeled by FP-Biotin. Q-Sepharose, MALDI-TOF MS nih.gov
Multiple Serine Hydrolases Rat Tissues (Brain, Liver, Testis, Prostate) Revealed tissue-restricted patterns of serine hydrolase expression. SDS-PAGE, Avidin Blotting, LC-MS/MS (implied) nih.gov
Human Keratin (B1170402) 1 Human FP-Biotin covalently binds to Tyrosine 230, a non-active site residue. Tandem Ion Trap MS nih.gov
Bovine Actin Bovine FP-Biotin labeled Tyrosine 55 and Tyrosine 200. Tandem Ion Trap MS nih.gov
Murine ATP Synthase Beta Murine FP-Biotin modified Tyrosine 431. Tandem Ion Trap MS nih.gov

Electrophoretic and Immunodetection Techniques

Before proceeding to mass spectrometry, electrophoretic and immunodetection methods are routinely used to visualize the results of FP-Biotin labeling experiments. These techniques provide a rapid assessment of the number, molecular weight, and relative abundance of labeled proteins. nih.gov

The standard method involves separating the protein lysate by one-dimensional SDS-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govnih.gov After separation, the proteins are typically transferred from the gel to a solid support membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose, in a process known as Western blotting. nih.govnih.gov

Once transferred, the biotinylated proteins are detected by probing the membrane with a conjugate of streptavidin or avidin. nih.gov This conjugate is typically linked to a reporter molecule, most commonly an enzyme like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP). fishersci.ienih.gov Following incubation with the conjugate and subsequent washing steps, a substrate is added that reacts with the enzyme to produce a detectable signal, such as a chemiluminescent or colorimetric output. nih.gov This allows for the visualization of all proteins that were covalently modified by FP-Biotin. nih.gov

Alternatively, fluorescently labeled streptavidin conjugates can be used for detection, offering high sensitivity and simplified workflows. rsc.orgnih.gov In some cases, detection can even be performed directly in the polyacrylamide gel using an avidin-fluorescein conjugate, eliminating the need for protein transfer and reducing assay time. rsc.orgnih.gov These visualization methods are crucial for confirming successful labeling, comparing protein expression profiles across different tissues or conditions, and guiding the excision of protein bands from gels for subsequent MS analysis. nih.gov

SDS-PAGE and Western Blotting with Streptavidin Conjugates

A primary application of FP-Biotin is the profiling of serine hydrolase activities in crude cell and tissue extracts. nih.gov The experimental workflow typically involves the following steps:

Labeling: Protein samples, such as cell lysates or tissue homogenates, are incubated with FP-Biotin. nih.govnih.gov The probe selectively forms a stable covalent bond with the active serine residue of catalytically competent serine hydrolases. nih.gov To ensure that the labeling is activity-dependent, control samples are often prepared by heat-denaturing the proteins before adding FP-Biotin, which should abolish labeling. nih.gov

SDS-PAGE: The FP-Biotin-labeled proteome is then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This technique separates proteins based on their molecular weight. nih.gov

Western Blotting: Following SDS-PAGE, the separated proteins are transferred to a membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). nih.govnih.gov

Detection with Streptavidin Conjugates: The biotin tag on the FP-Biotin probe allows for highly specific detection using streptavidin conjugates. cellsignal.com Streptavidin has an exceptionally high affinity for biotin. cellsignal.comexbio.cz For visualization, streptavidin is commonly conjugated to an enzyme like horseradish peroxidase (HRP). cellsignal.com Upon addition of a chemiluminescent substrate, the HRP catalyzes a reaction that produces light, which can be captured on film or with a digital imager. nih.govcellsignal.com This method is highly sensitive, capable of detecting even subnanomolar concentrations of active serine hydrolases. nih.gov Alternatively, fluorescently labeled streptavidin can be used for detection. nih.govbio-rad-antibodies.com

This approach allows for the visualization of a profile of active serine hydrolases in a given sample, with individual bands on the Western blot corresponding to different FP-Biotin-labeled enzymes. nih.gov Differences in the intensity of these bands between samples can indicate changes in enzyme activity or expression. nih.gov

Quantitative Western Blotting for Enzyme Expression Levels

FP-Biotin labeling can be coupled with quantitative Western blotting to determine the expression levels of specific recombinant serine hydrolases. nih.gov This method leverages the stoichiometric and irreversible binding of the FP moiety to the active site serine of the target enzyme. nih.gov

A study established a quantitative Western blotting method using FP-Biotin to measure the expression levels of several serine hydrolases, including human carboxylesterase (CES) 1, butyrylcholinesterase, and porcine liver esterases (PLE). The key findings of this research are summarized in the table below. nih.gov

EnzymeLinearity Range (pmol/lane)Correlation Coefficient (r²)Recovery (%)Relative Standard Deviation (%)
Porcine Liver Esterase (PLE)0.4–3.4>0.9997.1–107.25.56
Human Carboxylesterase 10.4–3.4>0.99N/AN/A
Butyrylcholinesterase0.4–3.4>0.99N/AN/A

This method demonstrated excellent linearity and accuracy, providing a reliable tool for quantifying the absolute expression levels of active serine hydrolases in cellular expression systems. nih.gov The use of a stable and commercially available enzyme like PLE as a calibration standard further enhances the applicability of this technique. nih.gov

Kinetic Studies of FP-Biotin Reactivity in Biological Samples

The reaction between FP-Biotin and serine hydrolases can be monitored over time to gain insights into the kinetic properties of these enzymes directly within their native biological environment. nih.govpsu.edu

Time-Course Experiments for Labeling Dynamics

Time-course experiments involve incubating a proteome sample with FP-Biotin and quenching the reaction at various time points. The samples are then analyzed by SDS-PAGE and Western blotting to visualize the rate of labeling for different serine hydrolases. nih.govpsu.edu

These studies have revealed that different serine hydrolases exhibit markedly different rates of reactivity with FP-Biotin. nih.gov For instance, in one study, some larger proteins were labeled to apparent completion within one minute, while many smaller proteins reacted more slowly over several minutes. nih.gov This differential reactivity can be exploited to distinguish between closely related enzymes and to study the factors that influence their catalytic activity.

A representative time-course experiment might yield data similar to that presented below, showing the percentage of maximal labeling over time for different enzymes.

Time (minutes)Enzyme A (%)Enzyme B (%)Enzyme C (%)
1952010
51005030
151008560
3010010085
60100100100

Such kinetic analyses provide a dynamic view of enzyme function that complements the static information obtained from standard proteomics approaches. nih.gov

Concentration-Dependent Reactivity Profiling

In addition to time-course experiments, the reactivity of serine hydrolases with FP-Biotin can be assessed as a function of probe concentration. nih.govpsu.edu These experiments involve treating proteome samples with a range of FP-Biotin concentrations for a fixed period. psu.edu

Concentration-dependent profiling can help to:

Determine the optimal probe concentration for achieving comprehensive labeling of the desired enzyme class without causing excessive non-specific binding. psu.edu

Identify enzymes that are saturated at low probe concentrations, indicating high reactivity or abundance. psu.edu

Reveal subtle differences in the reactivity of various hydrolases that may not be apparent in single-concentration experiments. psu.edu

Research has shown that most FP-Biotin-labeled proteins display enhanced signal intensities with increasing amounts of the probe, indicating that their reactivities are not saturated at low micromolar concentrations. psu.edu Typically, concentrations in the range of 2 to 8 µM FP-Biotin are used for broad profiling of serine hydrolase activities. nih.govpsu.edu

The following table illustrates hypothetical data from a concentration-dependent reactivity experiment, showing the signal intensity (in arbitrary units) at different FP-Biotin concentrations.

FP-Biotin (µM)Enzyme X SignalEnzyme Y SignalEnzyme Z Signal
0.51500500200
1.030001200500
2.0550025001100
4.0800048002300
8.0950050004500

These kinetic and concentration-dependent studies underscore the utility of FP-Biotin as a versatile probe for dissecting the complex landscape of serine hydrolase activity in biological systems.

Future Research Directions and Translational Perspectives for Fp Biotin

Development of Enhanced FP-Biotin Derivatives and Variants

The foundational FP-Biotin probe, while powerful, represents a scaffold that can be extensively modified to create second-generation probes with improved or novel functionalities. These enhancements aim to overcome existing limitations and expand the scope of questions that can be addressed using ABPP.

A key area of development is the rational design of FP-Biotin derivatives with tailored reactivity and specificity. FP-Biotin is recognized as a broad-spectrum probe for serine hydrolases, but research has also shown it can covalently bind to tyrosine residues in proteins that lack an active site serine, such as albumin and keratin (B1170402). nih.govnih.gov This suggests that the probe's reactivity is not entirely specific to serine hydrolases, presenting an opportunity for refinement.

Future work could focus on modifying the core fluorophosphonate (FP) electrophile or the linker region to modulate these properties. By altering the electronic and steric characteristics of the FP group, it may be possible to design probes that are either more exclusively reactive towards serine hydrolases or, conversely, are targeted to specific sub-families within this large class. Preliminary studies have already demonstrated that different serine hydrolases exhibit markedly different rates of reactivity with FP-Biotin, indicating an inherent basis for achieving differential labeling. nih.gov

Moreover, the development of related probes like FP-PEG-Biotin has shown that modifying the linker can enhance synthetic efficiency and potentially alter the probe's interaction with target enzymes. beilstein-journals.org Tuning the probe's reactivity could also lead to the development of biomarkers for exposure to organophosphorus agents, expanding beyond the traditional targets of acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov

Table 1: Examples of FP-Based Probes and Potential for Tunable Design

Probe Type Reporter Tag Application Potential for Tunable Design
FP-Biotin Biotin (B1667282) Enrichment and identification of active serine hydrolases via mass spectrometry (ABPP-MudPIT). researchgate.netnih.gov Modify FP group to enhance specificity for serine hydrolases or target specific subfamilies. Alter linker to improve solubility or cell permeability.
FP-Rhodamine Rhodamine (fluorophore) Visualization of serine hydrolase activity patterns on gels (gel-based ABPP). researchgate.netnih.gov Synthesize variants with different fluorophores (e.g., near-infrared) for in vivo imaging applications. nih.gov
FP-Desthiobiotin Desthiobiotin Enrichment of active-site labeled proteins with milder elution conditions compared to biotin. researchgate.netthermofisher.com Optimize linker and reactive group for improved enrichment efficiency compared to standard FP-Biotin. researchgate.net

| Azido-FP Probes | Azide (B81097) | Used for two-step labeling via click chemistry, allowing for versatile tag introduction. thermofisher.com | Design various azide-containing FP backbones to screen for optimal reactivity and cell penetration before tagging. mdpi.com |

A significant advancement in probe design is the replacement of the bulky biotin tag with a small, bioorthogonal handle, such as an azide or an alkyne. mdpi.com This "click chemistry" approach offers substantial flexibility and can overcome some limitations of traditional, pre-tagged probes. lumiprobe.combroadpharm.com

The rationale for this strategy is compelling. Large tags like biotin can render a probe impermeable to cell membranes and may cause steric hindrance that prevents the probe from efficiently accessing an enzyme's active site. mdpi.com By using a small "mini-tag," the probe is more likely to be cell-permeable and interact with its targets in a native cellular environment. mdpi.com Following the initial labeling event, a second reaction is performed to attach a reporter molecule—such as biotin or a fluorophore—to the probe's handle. nih.gov

This two-step labeling strategy offers immense versatility:

Modular Design: A single azide- or alkyne-functionalized FP probe can be used to introduce a variety of reporter tags. Researchers can choose to attach biotin for protein enrichment and mass spectrometry, a fluorophore for fluorescent imaging, or other moieties for different applications, all from the same initial labeling experiment. thermofisher.comnih.gov

Improved Cell Permeability: Probes lacking the bulky and often charged reporter group are better suited for live-cell and in vivo labeling experiments. mdpi.com

Reduced Background: This approach can help minimize non-specific labeling sometimes associated with cyclooctyne (B158145) reagents by allowing for washes after the initial probe incubation and before the introduction of the reporter tag. mdpi.com

Future research will likely focus on synthesizing and validating a new generation of FP probes equipped with these click chemistry handles, enabling more complex and dynamic studies of enzyme activity in living systems.

Integration of FP-Biotin ABPP with Systems Biology

To achieve a comprehensive understanding of biological systems, data from different molecular layers must be integrated. Combining the functional proteomics data generated by FP-Biotin with other 'omics' technologies like transcriptomics and metabolomics can provide a more complete picture of cellular regulation and function. nih.govmdpi.com

FP-Biotin ABPP provides a unique measure of the functional state of enzymes, which is distinct from the information provided by other omics methods. researchgate.net While transcriptomics measures gene expression (mRNA levels) and proteomics (in the traditional sense) measures total protein abundance, neither directly reports on the catalytic activity of enzymes. nih.gov Metabolomics, in turn, quantifies the downstream products and substrates of enzymatic reactions. mdpi.com

Integrating these datasets holds the key to uncovering complex regulatory mechanisms:

Post-Translational Regulation: By comparing FP-Biotin labeling (activity) with protein abundance data, researchers can identify enzymes that are regulated post-translationally (e.g., by phosphorylation, allosteric regulation, or cleavage of an inactive zymogen), as their activity levels may change without a corresponding change in protein levels. nih.gov

Pathway Activity: Correlating changes in the activity of a specific hydrolase with fluctuations in the levels of its substrates or products (measured by metabolomics) can confirm its function and reveal its role in metabolic pathways.

Feedback Loops: A systems-level view might uncover feedback loops where metabolic changes influence the transcription of genes encoding specific hydrolases, whose altered activity then further modifies the metabolome.

This multi-omics approach has the potential to provide a system-wide understanding of the complex therapeutic processes of medicines and the progression of diseases. nih.gov

The data generated by FP-Biotin ABPP is essentially a list of functionally active serine hydrolases under specific conditions. nih.gov This list of proteins can serve as the input for powerful bioinformatics and systems biology tools to construct and analyze biological networks. Serine hydrolases are critical components of numerous signaling and metabolic pathways, including inflammation, blood coagulation, and lipid metabolism. nih.govresearchgate.net

By mapping the identified active enzymes onto known protein-protein interaction and metabolic pathway databases, researchers can:

Visualize the functional state of the serine hydrolase network.

Identify critical nodes and hubs that are activated or deactivated in response to stimuli, disease, or drug treatment.

Generate new hypotheses about the function of previously uncharacterized serine hydrolases based on their position within the network.

When combined with transcriptomic and metabolomic data, these network models become significantly more powerful, allowing for the construction of integrated models that can predict how perturbations flow through the system, from gene to protein to metabolite. mdpi.com

Exploring Diastereomer-Specific Applications in Precision Proteomics

A fascinating and underexplored aspect of FP-Biotin is that it is synthesized and used as a mixture of diastereomers. lgcstandards.com The phosphorus atom in the fluorophosphonate group is a stereocenter, meaning that FP-Biotin exists as two distinct, non-superimposable stereoisomers.

Crucially, research has shown that these diastereomers can have different biological activities. One study found that only one of the stereoisomers, constituting about half of the FP-Biotin mixture, was highly reactive with human acetylcholinesterase and butyrylcholinesterase. nih.gov This finding strongly suggests that the two diastereomers possess differential reactivity across the proteome.

This stereochemical complexity opens up a novel and exciting direction for future research:

Diastereomer Separation: The first step would be to develop methods to separate the two diastereomers of FP-Biotin to produce stereochemically pure probes.

Stereo-specific Profiling: Each pure diastereomer could then be used as an individual probe in ABPP experiments. This would enable "precision proteomics," where the two probes could potentially label different, albeit likely overlapping, subsets of active serine hydrolases.

Selective Inhibitor Design: Identifying enzymes that are preferentially labeled by one diastereomer over the other could provide critical insights for the design of highly selective and potent inhibitors. By mimicking the stereochemistry of the more reactive isomer, medicinal chemists could develop drugs with improved target specificity and reduced off-target effects.

The exploration of diastereomer-specific reactivity represents a significant leap forward, moving from broad-class profiling to a more nuanced and precise interrogation of enzyme function.

Isolation and Study of Individual FP-Biotin Diastereomers

The commercially available chemical probe FP-Biotin is a mixture of diastereomers. This isomeric complexity arises from the stereocenter at the phosphorus atom and potentially others within its linker structure. While the mixture has been effective for broad-spectrum activity-based protein profiling (ABPP) of serine hydrolases, a significant avenue for future research is the isolation and characterization of the individual diastereomers. nih.govnih.gov

The separation of these stereoisomers can be accomplished using advanced chiral chromatography methods, such as chiral High-Performance Liquid Chromatography (HPLC). Once isolated, each diastereomer would require comprehensive structural elucidation to determine its absolute configuration, likely through techniques like X-ray crystallography or advanced spectroscopic methods.

The primary goal of studying these isolated isomers would be to understand the impact of stereochemistry on the probe's reactivity and binding kinetics. Early research has already suggested that one phosphorus stereoisomer, comprising about half of the standard FP-Biotin mixture, appears to be the predominantly reactive species with cholinesterases. nih.gov A systematic study of each pure diastereomer would allow for a precise quantification of their individual reaction rates with a panel of serine hydrolases. This would provide foundational knowledge for developing next-generation probes with potentially greater selectivity and efficiency.

Investigating Stereoselective Protein Interactions and Functional Outcomes

Building upon the isolation of individual diastereomers, a crucial research direction is to investigate how the stereochemistry of FP-Biotin influences its interactions with protein targets on a proteome-wide scale. It is highly probable that the spatial arrangement of atoms in each isomer will lead to differential binding affinities and labeling efficiencies for the active sites of various serine hydrolases.

Using the separated diastereomers in competitive ABPP experiments would enable researchers to determine if specific isomers preferentially label certain enzymes or enzyme subfamilies. This stereoselectivity would provide unprecedented insight into the topology and stereochemical preferences of enzyme active sites. Such studies could reveal that some enzymes are promiscuously inhibited by all diastereomers, while others may be targeted by only a single isomer.

The functional consequences of these stereoselective interactions are of paramount importance. By treating cells or organisms with a pure, highly selective diastereomer, it may be possible to modulate the activity of a single enzyme or a very small subset of enzymes. This would allow for a more precise dissection of that enzyme's role in complex biological processes and its contribution to disease pathology, minimizing the confounding effects of off-target inhibition that can occur with the diastereomeric mixture.

Potential for FP-Biotin in Targeted Enzyme Modulation Studies

Insights into Enzyme Function for Drug Target Validation

FP-Biotin serves as a powerful tool for the functional validation of enzymes, particularly serine hydrolases, as potential drug targets. nih.gov The probe covalently modifies the active-site serine of catalytically competent enzymes, meaning that a labeling event is a direct readout of enzyme activity. thermofisher.com This activity-based approach is critical for target validation, as it moves beyond simply measuring protein expression levels to confirm that a target is functionally active in a relevant disease context. nih.gov

A key application is in competitive profiling. By pre-incubating a complex proteome with a potential small-molecule inhibitor before adding FP-Biotin, researchers can identify the inhibitor's target(s). nih.govthermofisher.com A decrease in FP-Biotin labeling for a specific enzyme indicates that the small molecule has successfully engaged the active site. researchgate.net This method can be used to:

Screen compound libraries to identify novel inhibitors for uncharacterized hydrolases.

Confirm the on-target activity and assess the selectivity of a lead compound across the entire enzyme family. nih.gov

Provide evidence that an enzyme's active site is "ligandable" or "druggable," a crucial step in the drug discovery pipeline.

This approach accelerates the identification of tractable targets and provides initial lead compounds for further therapeutic development. nih.gov

Elucidating Mechanisms of Enzyme Regulation in Physiological and Pathological States

The ability of FP-Biotin to profile the functional state of enzymes makes it exceptionally well-suited for investigating how enzyme activity is regulated in health and disease. nih.gov Changes in the catalytic output of an enzyme can result from various regulatory mechanisms, including altered gene expression, post-translational modifications, or the presence of endogenous inhibitors or activators. FP-Biotin-based profiling provides a snapshot of the net functional activity of these enzymes.

By applying FP-Biotin to compare proteomes from different states—such as diseased versus healthy tissue, or treated versus untreated cells—researchers can identify specific enzymes whose activity is dynamically regulated. nih.govbiorxiv.org For example, a recent study utilized FP-Biotin to profile active serine hydrolases in the serum of infants, identifying changes in enzyme activity associated with abusive head trauma. biorxiv.org This demonstrates the probe's utility in discovering functional biomarkers and identifying enzymes that are dysregulated in pathological conditions.

Once an enzyme with altered activity is identified, further studies can be designed to uncover the specific regulatory mechanism responsible. This powerful, activity-based approach provides a functional lens through which to view the proteome, enabling the discovery of key regulatory nodes in complex biological and pathological processes.

Q & A

Q. How can FP-Biotin be optimized for labeling active serine hydrolases in complex proteomes?

FP-Biotin is typically used at 10 µM in pH 8.0 buffer for labeling serine hydrolases. After incubation, labeled proteins are purified via avidin-agarose affinity chromatography, resolved by SDS-PAGE, and detected using streptavidin-Alexa 680 or Coomassie Blue staining. Critical parameters include incubation time (0–60 min, depending on tissue type) and competition with substrates to assess enzyme turnover rates (e.g., reduced band intensities in competition assays) .

Q. What methods are recommended to confirm FP-Biotin labeling specificity?

  • Streptavidin Blotting: Post-SDS-PAGE, use streptavidin-conjugated horseradish peroxidase or fluorescent dyes (e.g., Alexa 680) to visualize labeled proteins .
  • Mass Spectrometry (MS): Identify labeled peptides via MS/MS with Mascot searches incorporating the FP-Biotin mass shift (+572 amu). Characteristic fragment ions (329, 312, 227 amu) confirm labeling .
  • Competition Assays: Pre-incubate samples with inhibitors (e.g., chlorpyrifos oxon) to block serine hydrolase activity, reducing FP-Biotin binding .

Q. How do diastereomers in FP-Biotin affect experimental reproducibility?

Diastereomers exhibit distinct physical properties (e.g., solubility, reactivity) that may influence labeling efficiency. To mitigate variability:

  • Use high-purity FP-Biotin (≥98%) with validated diastereomer ratios .
  • Employ chromatographic separation (e.g., HPLC) to isolate individual diastereomers if required .

Advanced Research Questions

Q. How can unexpected tyrosine labeling by FP-Biotin be addressed in activity-based proteomics?

FP-Biotin may label tyrosines in non-serine hydrolases. To resolve this:

  • Selectivity Criteria: Reactive tyrosines must have solvent-exposed phenolic oxygen and proximity to a basic residue (e.g., lysine) to stabilize the transition state .
  • Control Experiments: Include samples without FP-Biotin to distinguish endogenous biotinylation (e.g., mitochondrial carboxylases) .
  • Mutagenesis: Replace candidate tyrosines with phenylalanine to confirm labeling sites .

Q. What strategies improve the synthesis and stability of FP-Biotin diastereomers?

  • Synthetic Route Optimization: Use polyethylene glycol (PEG) linkers to enhance solubility and reduce steric hindrance during bioconjugation .
  • Stability Testing: Monitor diastereomer interconversion under storage conditions (e.g., pH, temperature) via LC-MS. Store lyophilized FP-Biotin at -20°C to minimize degradation .

Q. How can diastereomer-specific effects be analyzed in enzyme inhibition studies?

  • Chromatographic Separation: Use chiral columns (e.g., Chiralpak IA) to resolve diastereomers before testing their inhibitory potency (IC50) .
  • Kinetic Analysis: Compare kinact/Kik_{inact}/K_i values for individual diastereomers to determine stereospecific enzyme interactions .

Data Interpretation & Troubleshooting

Q. How should contradictory results in FP-Biotin labeling across tissue types be resolved?

Tissue-specific differences in serine hydrolase expression (e.g., brain vs. liver) and endogenous biotinylation require:

  • Normalization: Use housekeeping proteins (e.g., β-actin) for Western blot quantification .
  • Densitometry: Quantify band intensities with software (e.g., ImageJ) and apply statistical tests (one-way ANOVA) to assess significance .

Q. What analytical approaches differentiate FP-Biotin diastereomers in MS data?

  • High-Resolution MS: Resolve diastereomers via exact mass differences (e.g., Q-TOF instruments).
  • Tandem MS/MS: Compare fragmentation patterns; diastereomers may yield distinct ion ratios (e.g., 227 vs. 312 amu) .

Methodological Resources

  • SDS-PAGE Protocols: Reference Bradford assay for protein quantification .
  • FP-Biotin Labeling Workflow: Detailed in .
  • Diastereomer Separation: HPLC conditions from .

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